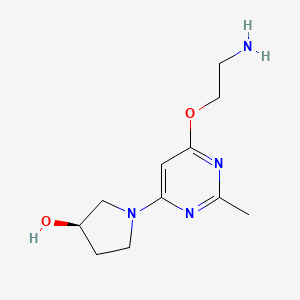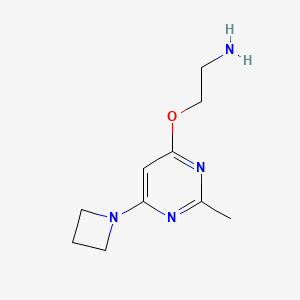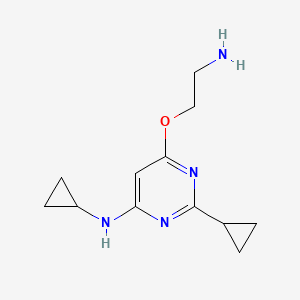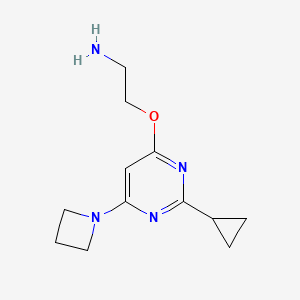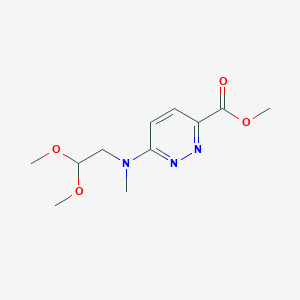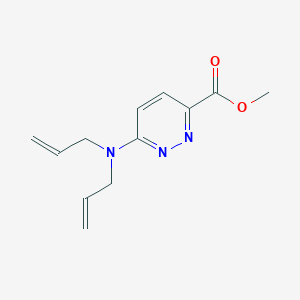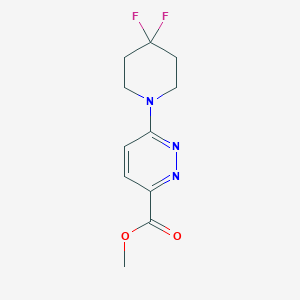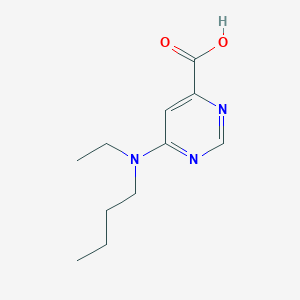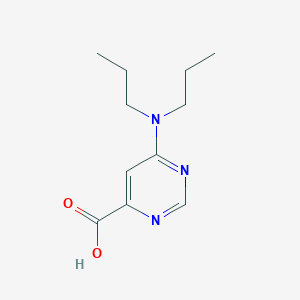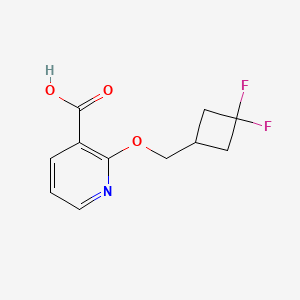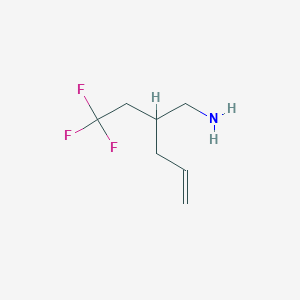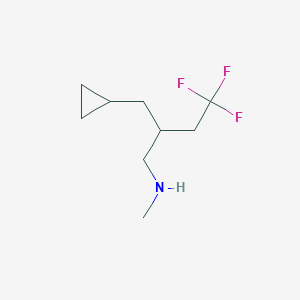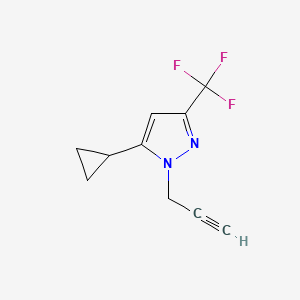
5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopropyl group, a prop-2-yn-1-yl group, and a trifluoromethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.
Cyclopropylation: The pyrazole ring is subjected to cyclopropylation using cyclopropyl bromide or cyclopropyl chloride in the presence of a strong base such as potassium tert-butoxide.
Alkylation: The cyclopropylated pyrazole undergoes alkylation with propargyl bromide or propargyl chloride to introduce the prop-2-yn-1-yl group.
Trifluoromethylation: The final step involves trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification is typically achieved through recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, facilitated by strong nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Amines, alcohols, or aldehydes.
Substitution: Azides, nitriles, or halides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine: The compound has been investigated for its potential therapeutic applications. It has shown activity in modulating enzyme activity and could be developed into drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of a wide range of products.
Mechanism of Action
The mechanism by which 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors. The exact mechanism may vary depending on the specific application, but it generally involves interactions with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole: This compound is structurally similar but features a thiophen-3-yl group instead of a trifluoromethyl group.
5-Cyclopropyl-2-imino-3-methyl-5-(3-(5-(prop-1-yn-1-yl)pyridin-3-yl)phenyl)imidazolidin-4-one: Another pyrazole derivative with a different substituent pattern.
Uniqueness: The presence of the trifluoromethyl group in 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole enhances its chemical stability and biological activity compared to similar compounds. This group can significantly affect the compound's physical properties, such as boiling point and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
5-cyclopropyl-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-2-5-15-8(7-3-4-7)6-9(14-15)10(11,12)13/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULKVHFJWZEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


